Broussonetine D
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Overview
Description
Broussonetine D is a polyhydroxylated alkaloid, also known as an iminosugar . It belongs to the pyrrolidine class of iminosugars and is a glycosidase inhibitor . It has been isolated from the plant species Broussonetia kazinoki Siebold (Moraceae), a deciduous tree growing in several Far East countries, mainly China and Japan .
Synthesis Analysis
The synthesis of this compound has been performed in a convergent, stereocontrolled way from D-serine as the chiral starting material . A cross metathesis step was one key feature of the synthesis . The versatility of the synthetic concept chosen permits the access to many members of this compound family, both natural ones and analogues thereof .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using spectroscopic evidence . It has been formulated as (2R,3R,4R,5R)-2-hydroxymethyl-3,4-dihydroxy-5-[7-(cyclohexy-2-on-1(6)-enyl)heptyl]pyrrolidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cross metathesis step . This step is key to the synthesis process .Physical and Chemical Properties Analysis
This compound is a colorless oil . Its molecular formula is C18H31NO4 .Scientific Research Applications
Glycosidase Inhibition
Broussonetine D, along with other similar compounds, has been identified as an inhibitor of various glycosidases. This property is significant as glycosidase inhibitors are useful in biochemical research and potentially in treating diseases like diabetes and cancer. Studies have shown that this compound and related alkaloids exhibit inhibition against enzymes like β-glucosidase, β-galactosidase, and β-mannosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial (Shibano, Kitagawa, & Kusano, 1997); (Shibano, Tsukamoto, & Kusano, 1999).
Biosynthesis Studies
Research on this compound also encompasses its biosynthesis. Understanding how these compounds are biosynthesized is crucial for potential large-scale production or modification. Studies using feeding experiments and NMR spectroscopy revealed that broussonetines, including this compound, are synthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano, Tsukamoto, Inoue, Takase, & Kusano, 2001).
Synthetic Routes
The synthesis of this compound is another area of focus. The development of synthetic routes allows researchers to produce these compounds in the laboratory, which is essential for further research and potential drug development. Studies have demonstrated successful total synthesis and stereochemical assignment of this compound, providing a pathway for its laboratory production (Zhao, Kato, Sato, Jia, & Yu, 2013).
Mechanism of Action
Properties
CAS No. |
173220-08-1 |
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Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-BRSBDYLESA-N |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Synonyms |
broussonetine D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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